
(N-Boc)-Cyclopentylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-Boc)-Cyclopentylmethylamine is a chemical compound that features a cyclopentylmethylamine core protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protective group for the amine functionality, making it easier to handle and manipulate during synthetic procedures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N-Boc)-Cyclopentylmethylamine typically involves the protection of cyclopentylmethylamine with a Boc group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Cyclopentylmethylamine+Boc2O→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and yield. The use of heterogeneous catalysts allows for continuous production and easier separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(N-Boc)-Cyclopentylmethylamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield cyclopentylmethylamine.
Substitution: Reaction with electrophiles to introduce new functional groups.
Amidation: Formation of amides by reacting with carboxylic acids or their derivatives.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Amidation: Carboxylic acids or acid chlorides are used, often with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: Cyclopentylmethylamine
Substitution: Various substituted cyclopentylmethylamines
Amidation: Cyclopentylmethylamides
Wissenschaftliche Forschungsanwendungen
(N-Boc)-Cyclopentylmethylamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (N-Boc)-Cyclopentylmethylamine primarily involves its role as a protected amine. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (N-Boc)-Cyclohexylmethylamine
- (N-Boc)-Cyclopropylmethylamine
- (N-Boc)-Cyclobutylmethylamine
Uniqueness
(N-Boc)-Cyclopentylmethylamine is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity and the properties of the final products in which it is incorporated.
Eigenschaften
CAS-Nummer |
1190927-71-9 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-(cyclopentylmethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
KWALSAYHFOCNEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
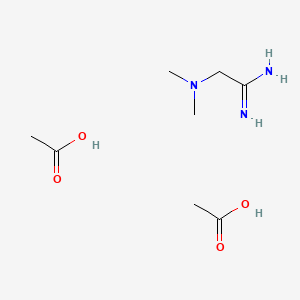
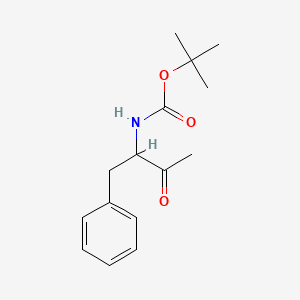
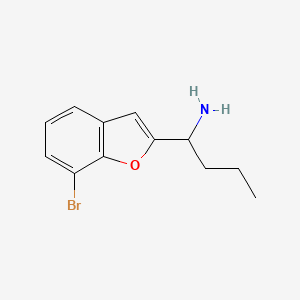
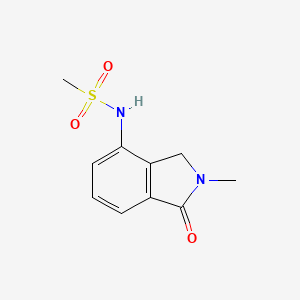
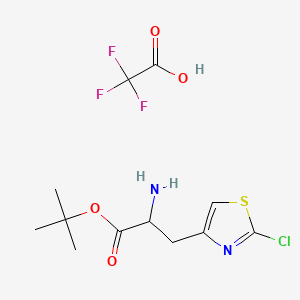
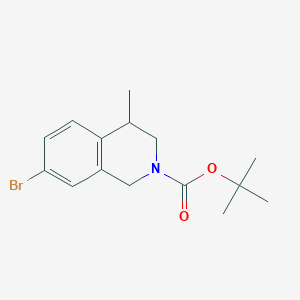
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)


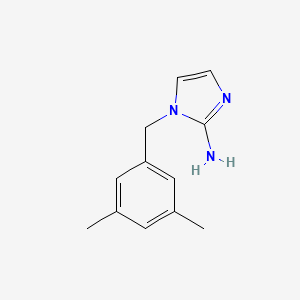
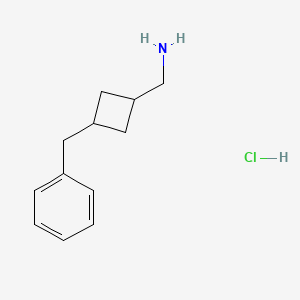
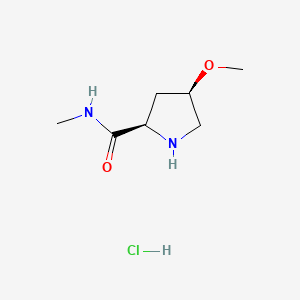
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
